molecular formula C14H18ClN B1504196 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride CAS No. 351490-95-4

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride

Cat. No.: B1504196
CAS No.: 351490-95-4
M. Wt: 235.75 g/mol
InChI Key: ORVVZYBFFPBNBJ-UHFFFAOYSA-N
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Description

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C14H17NCl

Mechanism of Action

Target of Action

It is known that similar compounds often interact with monoamine transporters .

Mode of Action

It is known to be a releasing agent of serotonin, norepinephrine, and dopamine . This suggests that it may interact with its targets to increase the release of these neurotransmitters, leading to changes in neuronal signaling.

Biochemical Pathways

Given its role as a releasing agent of serotonin, norepinephrine, and dopamine , it is likely to affect pathways involving these neurotransmitters. These could include the serotonergic, noradrenergic, and dopaminergic pathways, which play crucial roles in mood regulation, alertness, and reward, respectively.

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .

Result of Action

As a releasing agent of serotonin, norepinephrine, and dopamine , it is likely to increase the levels of these neurotransmitters in the synaptic cleft, leading to increased neuronal signaling.

Biochemical Analysis

Biochemical Properties

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a releasing agent for serotonin, norepinephrine, and dopamine, with EC50 values of 13 nM, 34 nM, and 10 nM, respectively . These interactions are crucial for its effects on neurotransmitter release and modulation of synaptic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to release serotonin, norepinephrine, and dopamine affects neurotransmission and can lead to changes in mood, cognition, and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It acts as a partial substrate for biogenic amine transporters, leading to the release of serotonin, norepinephrine, and dopamine . This mechanism is essential for its pharmacological effects and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular processes and functions .

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of reactors and controlled environments to ensure the purity and yield of the final product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of biological systems and processes, including enzyme inhibition and receptor binding studies.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Methylnaphthalene

  • 2-Naphthol

  • 2-Methyl-2-(naphthalen-2-yl)propan-1-amine

Properties

IUPAC Name

2-methyl-1-naphthalen-2-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N.ClH/c1-14(2,15)10-11-7-8-12-5-3-4-6-13(12)9-11;/h3-9H,10,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVVZYBFFPBNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC2=CC=CC=C2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693132
Record name 2-Methyl-1-(naphthalen-2-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351490-95-4
Record name 2-Methyl-1-(naphthalen-2-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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